molecular formula C18H18N4O2S B5415930 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide

Cat. No.: B5415930
M. Wt: 354.4 g/mol
InChI Key: AJUBWMKHEJQNQQ-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these derivatives involves various techniques and has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of triazole derivatives can adopt different configurations due to steric interactions between the rings of the ligands . For instance, homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries .


Chemical Reactions Analysis

Triazole derivatives show prominent UV-visible absorption bands between 350 and 450 nm assigned to transitions of 1 MLCT character . They also exhibit reversible M (II)/M (III) processes .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be analyzed using various techniques. For instance, spectroelectrochemical methods were applied to elucidate the accessible redox states and the optical properties of the frameworks .

Mechanism of Action

Triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Triazole derivatives, due to their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds, are considered promising candidates for future research .

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22-16(11-13-7-3-2-4-8-13)20-21-18(22)25-12-17(24)19-14-9-5-6-10-15(14)23/h2-10,23H,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUBWMKHEJQNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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